molecular formula C22H14F6N2O5 B4574907 N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B4574907
M. Wt: 500.3 g/mol
InChI Key: PRVVSIZERHTXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a useful research compound. Its molecular formula is C22H14F6N2O5 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.08069052 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Studies

One study focuses on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamide derivatives for mild steel in acidic conditions. It was found that substituents like methoxy enhance the inhibition efficiency. These derivatives act as effective corrosion inhibitors, showing high efficiencies in protecting mild steel surfaces from corrosive dissolution. The study combines experimental and computational findings to support the effectiveness of these compounds as corrosion inhibitors (Mishra et al., 2018).

Organic Synthesis and Chemical Studies

Research includes the synthesis of carbazomycin B through a series of chemical reactions involving 2-methoxy-3,4-dimethyl-5-nitrophenol, leading to complex organic compounds with potential biological activities (Crich & Rumthao, 2004). Another study describes the synthesis of novel supramolecular structures with π-stacked rods encased in triply helical hydrogen bonded amide strands, indicative of new modes of molecular organization (Lightfoot et al., 1999).

Antioxidant Agents

A combined experimental and computational study prepared a range of N-arylbenzamides, showing that these compounds exhibit improved antioxidative properties relative to reference molecules. This research suggests that certain derivatives can serve as potent antioxidants, with specific substitutions enhancing their antioxidative capabilities (Perin et al., 2018).

Novel Electroactive Materials

A study on aromatic polyamides with starburst triarylamine units in the backbone demonstrates the synthesis of materials with high thermal stability and reversible electrochemical oxidation. These polymers exhibit promising applications in electrochromic devices, showing high contrast ratio and efficiency in both visible and near-infrared light regions (Yen et al., 2011).

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N2O5/c1-34-18-8-4-13(21(23,24)25)10-16(18)29-20(31)12-2-6-15(7-3-12)35-19-9-5-14(22(26,27)28)11-17(19)30(32)33/h2-11H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVVSIZERHTXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 4
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 5
Reactant of Route 5
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Reactant of Route 6
Reactant of Route 6
N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.